- Enamine-based domino strategy for C-acylation/deacetylation of acetoacetamides. A practical synthesis of β-keto amidesSynlett, 2010, (8), 1273-1275,
Cas no 959-66-0 (2-Benzoylacetanilide)
2-Benzoylacetanilide is a versatile organic compound with the molecular formula C15H13NO2, commonly utilized as an intermediate in pharmaceutical and fine chemical synthesis. Its structure, featuring both benzoyl and acetanilide functional groups, enables its use in the preparation of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The product exhibits high purity and stability, making it suitable for precise synthetic applications. Its reactivity under mild conditions allows for efficient derivatization, contributing to its role in the development of dyes, agrochemicals, and medicinal agents. 2-Benzoylacetanilide is valued for its consistent performance and compatibility with a range of reaction conditions.

2-Benzoylacetanilide structure
Product name:2-Benzoylacetanilide
2-Benzoylacetanilide Chemical and Physical Properties
Names and Identifiers
-
- 3-Oxo-N,3-diphenylpropanamide
- 2-BENZOYLACETANILIDE
- 2-BENZOYLACETOANILIDE
- N-PHENYLACETAMIDE 3-oxo-3-phenylpropionan
- ilide
- N,3-Diphenyl-3-oxopropionamide
- N-Phenyl-β-oxobenzenepropanamide
- Acetanilide BP
- USP
- Benzoylacetanilide
- 3-Oxo-3-phenylpropionanilide
- Benzenepropanamide, .beta.-oxo-N-phenyl-
- Acetamide,N-(2-benzoylphenyl)-
- XRZDIHADHZSFBB-UHFFFAOYSA-N
- 3-oxo-3-phenyl-N-phenylpropanamide
- NSC210265
- alpha-Benzoylacetanilide
- Benzoylacetoanilide; 98%
- .alpha.-Benzoylacetanilide
- .alpha.-Benzoylacetoanilide
- Oprea1_091654
- MLS001180391
- 3-oxo-
- Acetanilide, 2-benzoyl- (6CI, 7CI, 8CI)
- β-Oxo-N-phenylbenzenepropanamide (ACI)
- N-Phenylbenzoylacetamide
- NSC 210265
- MFCD00003084
- 2-Benzoylacetanilide, 98%
- J-640238
- HMS1760D03
- NSC-210265
- SMR000476093
- AKOS000266773
- UNII-F2F5R8VPP9
- 3-[(2-methoxyphenyl)-phenyl-methyl]pentanedinitrile
- SCHEMBL1098345
- CHEMBL1704955
- F2F5R8VPP9
- D88713
- J-800245
- J-640246
- 3-Oxo-N,3-diphenylpropanamide #
- AF-628/30935026
- 3-oxo-N,3-diphenyl-propionamide
- propanamide, 3-oxo-3,N-diphenyl-
- [Bis(3Facetoxy)iodo]pentafluorobenzene
- HMS2804A18
- AS-59721
- EN300-16262
- Z55119693
- AC-907/25014381
- B0904
- NS00040466
- EINECS 213-503-7
- 959-66-0
- DTXSID00242024
- 2-Benzoylacetanilide
-
- MDL: MFCD00003084
- Inchi: 1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)
- InChI Key: XRZDIHADHZSFBB-UHFFFAOYSA-N
- SMILES: O=C(CC(C1C=CC=CC=1)=O)NC1C=CC=CC=1
Computed Properties
- Exact Mass: 239.09500
- Monoisotopic Mass: 239.094629
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 3.2
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: Powder
- Density: 1.205
- Melting Point: 105.0 to 108.0 deg-C
- Boiling Point: 473.6°C at 760 mmHg
- Flash Point: 194.5°C
- Refractive Index: 1.624
- Solubility: acetone: soluble25mg/mL, clear, colorless to faintly yellow
- PSA: 46.17000
- LogP: 2.97110
- Solubility: Soluble in ethanol and chloroform, slightly soluble in water and benzene
2-Benzoylacetanilide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:2
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- RTECS:AB4542950
- Storage Condition:Inert atmosphere,Room Temperature(BD71129)
- Risk Phrases:R36/37/38
2-Benzoylacetanilide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Benzoylacetanilide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-1g |
N-Phenylbenzoylacetamide |
959-66-0 | 98% | 1g |
¥90.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110715-5g |
N-Phenylbenzoylacetamide |
959-66-0 | 98% | 5g |
¥266.00 | 2024-04-23 | |
Enamine | EN300-16262-10.0g |
3-oxo-N,3-diphenylpropanamide |
959-66-0 | 95.0% | 10.0g |
$173.0 | 2025-03-21 | |
TRC | B207923-100mg |
2-Benzoylacetanilide |
959-66-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
Chemenu | CM304835-100g |
2-Benzoylacetanilide |
959-66-0 | 95% | 100g |
$219 | 2021-06-16 | |
Fluorochem | 226655-25g |
3-Oxo-N,3-diphenylpropanamide |
959-66-0 | 95% | 25g |
£81.00 | 2022-02-28 | |
Enamine | EN300-16262-25.0g |
3-oxo-N,3-diphenylpropanamide |
959-66-0 | 95.0% | 25.0g |
$253.0 | 2025-03-21 | |
Ambeed | A503927-5g |
2-Benzoylacetanilide |
959-66-0 | 98% | 5g |
$29.0 | 2025-02-20 | |
Enamine | EN300-16262-0.1g |
3-oxo-N,3-diphenylpropanamide |
959-66-0 | 95.0% | 0.1g |
$26.0 | 2025-03-21 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80780-5mg |
2-Benzoylacetanilide |
959-66-0 | 98.0% | 5mg |
¥100 | 2021-05-07 |
2-Benzoylacetanilide Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Trifluoroacetic acid ; 40 min, rt
1.2 Reagents: Sodium acetate Solvents: Water ; rt
1.2 Reagents: Sodium acetate Solvents: Water ; rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ; rt
Reference
- One-Pot Synthesis of 3-Hydroxyquinolin-2(1H)-ones from N-Phenylacetoacetamide via PhI(OCOCF3)2-Mediated α-Hydroxylation and H2SO4-Promoted Intramolecular CyclizationJournal of Organic Chemistry, 2013, 78(11), 5385-5392,
Production Method 3
Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Diethyl ether ; -78 °C; 25 min, -78 °C
1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Diethyl ether ; -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Reference
- Scaffold hopping approach on the route to selective tankyrase inhibitorsEuropean Journal of Medicinal Chemistry, 2014, 87, 611-623,
Production Method 4
Production Method 5
Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
- Nucleophilic behavior of 1-substituted morpholino ethenesTetrahedron, 1978, 34(16), 2537-43,
Production Method 6
Production Method 7
Reaction Conditions
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide Solvents: Toluene ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt
Reference
- Selective exploitation of acetoacetate carbonyl groups using imidazolium based ionic liquids: synthesis of 3-oxo-amides and substituted benzimidazolesTetrahedron Letters, 2016, 57(30), 3298-3302,
Production Method 8
Reaction Conditions
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 6 h, 60 °C
Reference
- Pd-Catalyzed Carbonylation of Diazo Compounds at Atmospheric Pressure: A Catalytic Approach to KetenesJournal of the American Chemical Society, 2011, 133(12), 4330-4341,
Production Method 9
Production Method 10
Reaction Conditions
1.1 3 min, 178 °C
Reference
- An efficient and rapid synthesis of β-carboxamide derivatives, using 2,2-dimethyl-2H,4H-1,3-dioxin-4-ones, by microwave irradiationTetrahedron Letters, 2003, 44(43), 7957-7959,
Production Method 11
Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Toluene ; 1 h, 150 °C
Reference
- Cooperative Heterogeneous Organocatalysis and Homogeneous Metal Catalysis for the One-Pot Regioselective Synthesis of 2-PyridonesAdvanced Synthesis & Catalysis, 2012, 354(11-12), 2084-2088,
Production Method 12
Production Method 13
Reaction Conditions
Reference
- Reaction of 6-aryl-2,2-dimethyl-1,3-dioxin-4-ones with aromatic amines and o-phenylenediamineZhurnal Organicheskoi Khimii, 1988, 24(1), 210-17,
Production Method 14
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 36 h
Reference
- Catalyst- and Additive-Free Approach to Constructing Benzo-oxazine, Benzo-oxazepine, and Benzo-oxazocine: O Atom Transfer and C=O, C-N, and C-O Bond Formation at Room TemperatureOrganic Letters, 2021, 23(21), 8189-8193,
Production Method 15
Production Method 16
Reaction Conditions
1.1 Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane , Water ; 12 h, 80 °C
Reference
- Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium saltsOrganic & Biomolecular Chemistry, 2021, 19(5), 1109-1114,
Production Method 17
Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: Tetrahydrofuran ; 22 - 30 h, 80 °C
Reference
- Palladium catalyzed hydrolysis-free arylation of aliphatic nitriles for the synthesis of 4-arylquinolin-2-one/pyrazolone derivativesTetrahedron Letters, 2021, 79,,
Production Method 18
Production Method 19
Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Toluene ; rt
1.2 rt; 1 - 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
1.2 rt; 1 - 3 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7
Reference
- Highly Enantioselective Epoxidation Catalyzed by Cinchona Thioureas: Synthesis of Functionalized Terminal Epoxides Bearing a Quaternary Stereogenic CenterChemistry - A European Journal, 2012, 18(20), 6152-6157,
Production Method 20
2-Benzoylacetanilide Raw materials
- 3-Oxo-3-phenylpropanoic acid
- N-Phenylhydroxylamine
- Ethyl benzoylacetate
- Phenylboronic acid
- 3-Phenylpropiolaldehyde
- 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-phenyl-
- 3-oxo-3-phenyl-propanenitrile
- Iodonium, diphenyl-
- Acetophenone
- 2-Cyano-N-phenylacetamide
- 2-Propenamide, 3-(4-morpholinyl)-N,3-diphenyl-
- alpha-diazoacetophenone
- Carbamic acid, N-[2-[[2-benzoyl-1-methyl-3-oxo-3-(phenylamino)-1-propen-1-yl]amino]ethyl]-, 1,1-dimethylethyl ester
2-Benzoylacetanilide Preparation Products
2-Benzoylacetanilide Related Literature
-
Kun Liu,Xinye Shang,Yuyu Cheng,Xiaoyong Chang,Pengfei Li,Wenjun Li Org. Biomol. Chem. 2018 16 7811
-
Likai Xia,Yong Rok Lee RSC Adv. 2014 4 36905
-
Raju S. Thombal,Seoung-Tae Kim,Mu-Hyun Baik,Yong Rok Lee Chem. Commun. 2019 55 2940
-
Fushuai Li,Xuling Chen,Shuai Liang,Zhenyan Shi,Pengfei Li,Wenjun Li Org. Chem. Front. 2020 7 3446
-
Shizuka Mei Bautista Maezono,Ga Eul Park,Yong Rok Lee Org. Chem. Front. 2018 5 3447
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